molecular formula C17H8Cl2O B13949095 7H-Benz(de)anthracen-7-one, 6,11-dichloro- CAS No. 57248-95-0

7H-Benz(de)anthracen-7-one, 6,11-dichloro-

Cat. No.: B13949095
CAS No.: 57248-95-0
M. Wt: 299.1 g/mol
InChI Key: HLURXBJWOYRABC-UHFFFAOYSA-N
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Description

7H-Benz(de)anthracen-7-one, 6,11-dichloro- is a polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl2O. This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents. It is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- typically involves the chlorination of 7H-Benz(de)anthracen-7-one. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 6 and 11 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- may involve large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7H-Benz(de)anthracen-7-one, 6,11-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives depending on the nucleophile employed.

Scientific Research Applications

7H-Benz(de)anthracen-7-one, 6,11-dichloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    7H-Benz(de)anthracen-7-one: The parent compound without chlorine substituents.

    6,8-Dichloro-7H-Benz(de)anthracen-7-one: A similar compound with chlorine atoms at different positions.

    Benzoanthrone: Another polycyclic aromatic hydrocarbon with similar structural features.

Uniqueness

7H-Benz(de)anthracen-7-one, 6,11-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

57248-95-0

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

6,11-dichlorobenzo[a]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-12-6-2-5-11-15(12)10-4-1-3-9-7-8-13(19)16(14(9)10)17(11)20/h1-8H

InChI Key

HLURXBJWOYRABC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=CC=C4Cl)C(=O)C3=C(C=C2)Cl

Origin of Product

United States

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